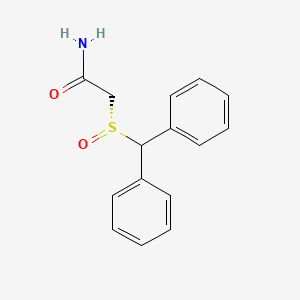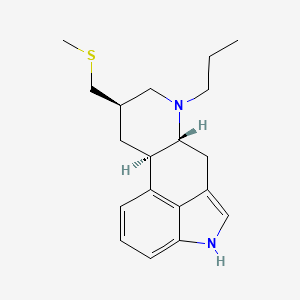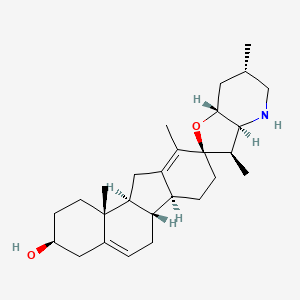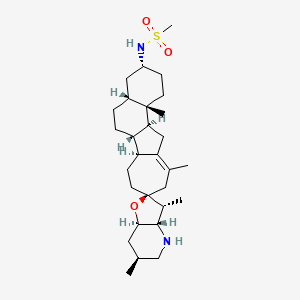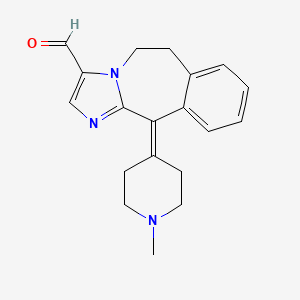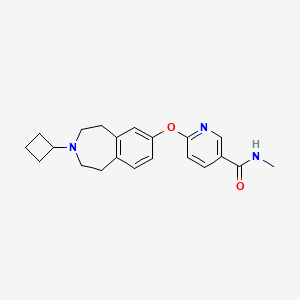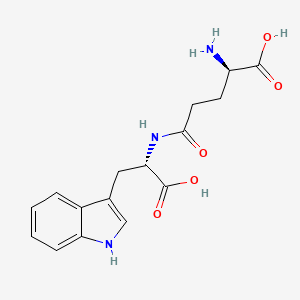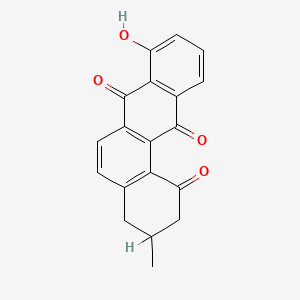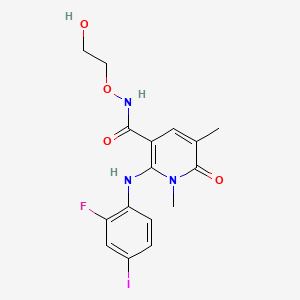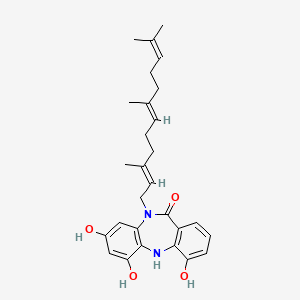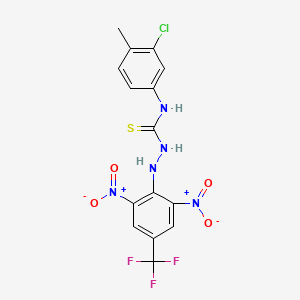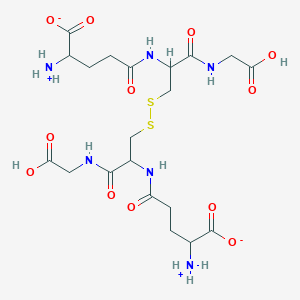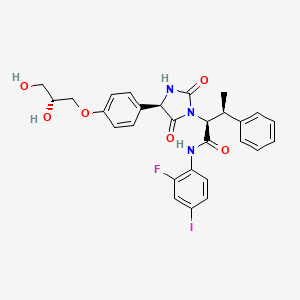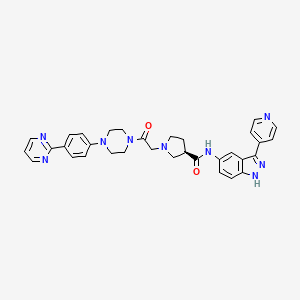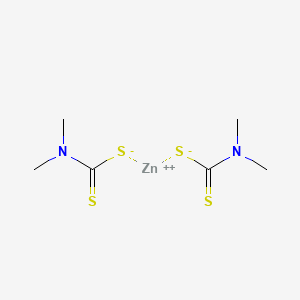
灭菌灵
概述
描述
作用机制
Target of Action
Ziram, a zinc dithiocarbamate, primarily targets the nervous system, liver, and thyroid . It also interacts with α-synuclein, a protein that regulates dopamine release . By increasing the α-synuclein level, Ziram selectively causes dopamine-mediated cell damage .
Mode of Action
Ziram inhibits the ubiquitin E1 ligase of proteasomes, leading to dopamine-mediated cell damage . It also affects the functions and polarization of human monocyte-derived macrophages . At certain concentrations, Ziram can increase phagocytosis, inhibit oxidative bursts triggered by zymosan, and reduce the production of pro-inflammatory cytokines/chemokines induced by LPS .
Biochemical Pathways
Ziram’s interaction with its targets leads to changes in several biochemical pathways. It induces the expression of several antioxidant genes such as HMOX1, SOD2, and catalase, suggesting the induction of oxidative stress . This oxidative stress could be involved in the increase in late apoptosis induced by Ziram . Ziram also modulates macrophages to an M2-like anti-inflammatory phenotype, which is often associated with various diseases .
Pharmacokinetics
It is known that ziram has a low aqueous solubility and is quite volatile .
Result of Action
Ziram’s action results in several molecular and cellular effects. It can cause inflammation, hyperplasia, and necrosis in the larynx . It can also lead to changes in blood parameters, biochemical parameters, and increased liver and thyroid weights . Ziram has been found to have sensitizing effects on the skin of guinea pigs .
Action Environment
The action, efficacy, and stability of Ziram are influenced by environmental factors. The stability of Ziram is dependent on the pH . At 25°C, the time required for half of the substance to decompose is 10.4 minutes at a pH of 5, 17.7 hours at a pH of 7, and 6.3 days at a pH of 9 . It is also known that Ziram is moderately toxic to mammals and is considered to be mutagenic and a recognized irritant . It is highly toxic to birds, fish, and aquatic invertebrates, and moderately toxic to algae, honeybees, and earthworms .
科学研究应用
生化分析
Biochemical Properties
Ziram plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, Ziram has been shown to increase zymosan phagocytosis at a concentration of 0.01 μmol.L−1 . At a concentration of 10 μmol.L−1, Ziram completely inhibits this phagocytic process, the oxidative burst triggered by zymosan, and the production of TNF-α, IL-1β, IL-6, and CCL2 triggered by LPS .
Cellular Effects
Ziram has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. For instance, Ziram at 10 μmol.L−1 inhibits the gene expression of M2 markers (CD36, CD163) and induces gene expression of other M2 markers CD209, CD11b, and CD16 .
Molecular Mechanism
Ziram exerts its effects at the molecular level through various mechanisms. It binds with biomolecules, inhibits or activates enzymes, and changes gene expression. For example, Ziram and disulfiram at 0.01 μmol.L−1 increased zymosan phagocytosis. In contrast, Ziram at 10 μmol.L−1 completely inhibited this phagocytic process, the oxidative burst triggered by zymosan, and the production of TNF-α, IL-1β, IL-6, and CCL2 triggered by LPS .
准备方法
Synthetic Routes and Reaction Conditions: Ziram is synthesized by treating zinc salts with dimethyldithiocarbamate. The reaction can be represented as follows: [ 2 (CH_3)_2NCS_2^- + Zn^{2+} \rightarrow Zn((CH_3)_2NCS_2)_2 ] This reaction typically occurs in an aqueous medium under controlled pH conditions to ensure the stability of the product .
Industrial Production Methods: In industrial settings, Ziram is produced by reacting zinc sulfate with sodium dimethyldithiocarbamate in water. The reaction mixture is then filtered, and the solid product is washed and dried to obtain pure Ziram .
化学反应分析
Types of Reactions: Ziram undergoes various chemical reactions, including:
Oxidation: Ziram can be oxidized to form disulfides and other sulfur-containing compounds.
Reduction: Under reducing conditions, Ziram can be converted back to its constituent dimethyldithiocarbamate and zinc salts.
Substitution: Ziram can participate in substitution reactions where the dimethyldithiocarbamate ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Ligand exchange reactions can be facilitated by using various nucleophiles under mild conditions.
Major Products: The major products formed from these reactions include disulfides, zinc salts, and substituted dithiocarbamates .
相似化合物的比较
Ziram belongs to the class of dithiocarbamate fungicides, which includes compounds such as:
Thiram: Another widely used fungicide with similar applications in agriculture.
Mancozeb: A fungicide used to control a broad spectrum of fungal diseases.
Zineb: Used in agriculture to control fungal diseases on various crops.
Uniqueness of Ziram: Ziram is unique due to its dual role as both a fungicide and an industrial additive.
属性
CAS 编号 |
137-30-4 |
|---|---|
分子式 |
C6H12N2S4Zn |
分子量 |
305.8 g/mol |
IUPAC 名称 |
zinc;N,N-dimethylcarbamodithioate |
InChI |
InChI=1S/2C3H7NS2.Zn/c2*1-4(2)3(5)6;/h2*1-2H3,(H,5,6);/q;;+2/p-2 |
InChI 键 |
DUBNHZYBDBBJHD-UHFFFAOYSA-L |
杂质 |
In Japan ... technical grade ... /contains/ less than 0.5% water, 0.4-0.5% sodium chloride & 1.0-1.1% other impurities (mostly zinc methyldithiocarbamate). |
SMILES |
CN(C)C(=S)[S-].CN(C)C(=S)[S-].[Zn+2] |
规范 SMILES |
CN(C)C(=S)[S-].CN(C)C(=S)[S-].[Zn+2] |
外观 |
Solid powder |
颜色/形态 |
Crystals from hot chloroform + alcohol White when pure Colorless powder Crystalline white solid |
密度 |
1.66 at 77 °F (NTP, 1992) 1.66 @ 25 °C referred to water at 4 °C 1.7 g/cm³ |
闪点 |
200 °F (NTP, 1992) |
熔点 |
482 °F (NTP, 1992) 246 °C 240-250 °C |
Key on ui other cas no. |
137-30-4 |
物理描述 |
Ziram is an odorless white powder. (NTP, 1992) DryPowder WHITE POWDER. Odorless white powder. |
Pictograms |
Corrosive; Acute Toxic; Irritant; Health Hazard; Environmental Hazard |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
Biological activity of Mezene remains practically unvaried for 2 yr under environmental conditions, provided stored as directed. |
溶解度 |
less than 1 mg/mL at 70° F (NTP, 1992) Soluble in carbon disulfide, chloroform, dilute alkalies, and concentrated HCl. In alcohol: less than 0.2 g/100 ml @ 25 °C; in acetone: less than 0.5 g/100 ml @ 25 °C; in benzene: less than 0.5 g/100 ml @ 25 °C; in carbon tetrachloride: less than 0.2 g/100 ml @ 25 °C; in ether: less than 0.2 g/100 ml @ 25 °C; in naphtha: 0.5 g/100 ml @ 25 °C. sol in diluted caustic soln. Soluble in alkali. In water, 65 mg/l @ 25 °C Solubility in water: very poo |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Cuman L Dimethyldithiocarbamate, Zinc Fuklasin Milbam Zerlate Zinc Dimethyldithiocarbamate Ziram |
蒸汽压力 |
Negligible (NTP, 1992) 7.5X10-9 mm Hg @ 0 °C |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
